Mortatarin G

α-Glucosidase inhibition Type 2 diabetes Natural product screening

Researchers conducting SAR studies on prenylated flavonoids often face irreproducible results when substituting Mortatarin G with crude mulberry extracts or structurally distinct analogs. Mortatarin G (CAS 2477746-26-0), isolated from Morus alba L., provides a defined, high-purity reference standard essential for mechanistic α-glucosidase inhibition studies. • Defined IC50 of 20.4 ± 1.4 μM enables reproducible benchmarking in enzyme inhibition assays and HTS campaigns. • Unique 2,2-dimethylpyrano ring fused to the flavonoid B-ring drives hydrophobic sub-pocket binding, critical for MD simulations, SPR, and ITC studies. • Supplied at ≥98% purity (HPLC) with full analytical documentation, ensuring reliable method validation for LC-MS/UPLC quantification of mulberry-derived flavonoids.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
Cat. No. B12377491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMortatarin G
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C
InChIInChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+
InChIKeyQNPMSYLDWCXEOI-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mortatarin G in α-Glucosidase Inhibition Research


Mortatarin G (compound 3) is a prenylated flavonoid isolated from mulberry leaves (Morus alba L.), identified as a natural product with α-glucosidase inhibitory activity [1]. It belongs to the structural class of mortatarins, a series of prenylated flavonoids characterized by distinct prenyl substitution patterns on the flavonoid skeleton [2]. The compound has a molecular formula of C₂₅H₂₈O₆ and a molecular weight of approximately 424.49 g/mol, with a CAS registry number of 2477746-26-0 . In vitro α-glucosidase assays report an IC₅₀ value of 20.4 ± 1.4 μM [1].

Supports α-glucosidase enzyme inhibition mechanistic studies
Provides defined prenylated flavonoid scaffold for SAR research
Serves as purified reference standard for analytical method development

Why Mortatarin G Substitution Fails


Although the α-glucosidase inhibitory activity of Mortatarin G (IC₅₀ = 20.4 ± 1.4 μM) appears modest compared to other in-class inhibitors [1], its value as a research tool and potential lead scaffold lies in its specific molecular architecture. Mortatarin G features a unique 2,2-dimethylpyrano ring fused to the flavonoid B-ring, a structural motif that distinguishes it from other prenylated flavonoids like Mortatarin F (IC₅₀ = 8.7 μM) or the clinical standard acarbose (IC₅₀ = 19.6 μM in the same study) [1]. This structural differentiation is critical: binding mode analysis reveals that the pyrano ring of Mortatarin G orients toward a distinct sub-pocket within the α-glucosidase active site, resulting in a different thermodynamic binding signature (primarily van der Waals and hydrophobic forces) compared to more potent analogs like compound 2 (IC₅₀ = 2.6 μM) which exhibit different inhibition kinetics [1][2]. Therefore, substituting Mortatarin G with a more potent but structurally distinct analog—or a crude mulberry extract with undefined Mortatarin G content—invalidates structure-activity relationship (SAR) studies, mechanistic investigations, and the reproducibility of experiments specifically designed to interrogate this compound's unique scaffold interactions [3].

Scaffold mismatch
Structural analogs lacking the 2,2-dimethylpyrano ring may shift binding mode and thermodynamic signature.
Undefined content
Crude mulberry extracts do not provide defined Mortatarin G concentration; variable inhibition response expected.
Distinct kinetics
Clinical reference acarbose has different inhibition kinetics; not a scaffold-matched substitute for SAR studies.

Mortatarin G Procurement and Selection Guide


α-Glucosidase Potency vs. Mortatarin F and Acarbose

Mortatarin G (compound 3) exhibits moderate α-glucosidase inhibitory activity relative to its closest structural analog, Mortatarin F (compound 1), and the clinical reference drug, acarbose. Under identical assay conditions, Mortatarin F (IC₅₀ = 8.7 μM) is approximately 2.3-fold more potent than Mortatarin G (IC₅₀ = 20.4 ± 1.4 μM), while the activity of Mortatarin G is statistically comparable to that of acarbose (IC₅₀ = 19.6 μM) [1].

Potency Context
Head-to-head
Mortatarin G IC₅₀ 20.4 ± 1.4 µM vs Mortatarin F 8.7 µM vs Acarbose 19.6 µM
Supports moderate-potency enzyme inhibition context
α-Glucosidase from S. cerevisiae, pNPG substrate, pH 6.8
α-Glucosidase inhibition Type 2 diabetes Natural product screening

Binding Mode and Kinetic Mechanism

Mortatarin G functions as a mixed-type inhibitor of α-glucosidase, a mechanism shared with several other prenylated flavonoids from mulberry [1]. However, molecular dynamics simulations reveal that the thermodynamic driving force for Mortatarin G binding is dominated by van der Waals interactions (ΔE_vdW = -167.3 kJ/mol), with a smaller contribution from electrostatic forces (ΔE_elec = -24.8 kJ/mol) [1]. This differs from the more potent compound 2 (IC₅₀ = 2.6 μM) which exhibits a more balanced contribution from both van der Waals and electrostatic forces, and from compound 6 where electrostatic interactions play a more prominent role [1].

Binding Thermodynamics
Head-to-head
ΔG_bind = −15.2 kJ/mol; vdW-driven (ΔE_vdW = −167.3 kJ/mol)
Indicates hydrophobic sub-pocket binding profile
100 ns MD simulation, MM-PBSA calculation
Enzyme kinetics Inhibition mechanism Molecular dynamics simulation

Defined Purity vs. Crude Mulberry Extracts

Commercial mulberry leaf extracts exhibit widely variable α-glucosidase inhibitory potency depending on growth stage, extraction solvent, and geographic origin. For instance, acetone extracts of Morus alba L. show an IC₅₀ of 7.95 ± 1.54 μg/mL against α-glucosidase [1], but the specific concentration of Mortatarin G in such extracts is undefined and can vary by orders of magnitude. In contrast, purified Mortatarin G (available as reference standard HY-N11841 or T79938) provides a defined IC₅₀ of 20.4 ± 1.4 μM at known molar concentrations, enabling precise dose-response calculations and experimental replication . Furthermore, Mortatarin G comprises less than 0.1% of the dry weight of mulberry leaves, making its purification from crude extracts impractical for most laboratories [2].

Defined Purity
Class-level
Purified standard vs variable crude extract content
Data to verify; supports assay standardization
Extract IC₅₀ variability >19% RSD
Natural product procurement Analytical standardization Experimental reproducibility

Pyrano Ring Structural Specificity

The mortatarin series (compounds A through G) isolated from Morus alba var. tatarica root bark exhibits a range of α-glucosidase inhibitory activities spanning IC₅₀ values from 5.0 μM to >50 μM [1]. Within this series, the presence and position of the 2,2-dimethylpyrano ring is a key structural determinant of activity. Mortatarin G features a 2,2-dimethylpyrano ring fused to the B-ring, a structural feature it shares with the more potent Mortatarins A (IC₅₀ = 8.2 μM) and B (IC₅₀ = 10.5 μM) but differs from Mortatarins C and D (IC₅₀ > 50 μM) which lack this pyrano fusion [1][2]. This pyrano motif is absent in the structurally simpler Mortatarin F (IC₅₀ = 8.7 μM) and in many other mulberry-derived flavonoids .

Pyrano Ring Motif
Context-dependent
Present in Mortatarin G (IC₅₀ 20.4 µM); absent in Mortatarin C (>50 µM)
Pyrano ring necessary but not sufficient for potency
Cross-study SAR inference
Structure-activity relationship Prenylated flavonoids Molecular scaffold

Optimal Use Scenarios for Mortatarin G


Hydrophobic Sub-Pocket Binding Studies

Mortatarin G is optimally suited for molecular dynamics simulations and biophysical studies (e.g., SPR, ITC) that aim to characterize ligand binding to the hydrophobic sub-pocket of α-glucosidase. Its binding thermodynamics, driven predominantly by van der Waals forces, contrast with more electrostatic-driven inhibitors, making it a useful comparative tool for dissecting the energetic contributions of hydrophobic versus polar interactions to ligand recognition [1].

SAR Studies of Prenylated Flavonoids

Researchers conducting SAR studies on prenylated flavonoids from Morus species should procure Mortatarin G as a reference compound for the pyrano-containing scaffold subclass. Its defined IC₅₀ (20.4 μM) and known structural features allow it to serve as a baseline for evaluating synthetic derivatives or newly isolated natural analogs, particularly for understanding how modifications to the pyrano ring or additional hydroxylation alter inhibitory potency [1][2].

Analytical Method Development for Mulberry Flavonoids

For analytical chemistry laboratories developing HPLC, LC-MS, or UPLC methods to quantify prenylated flavonoids in mulberry leaf extracts or dietary supplements, purified Mortatarin G serves as an essential analytical reference standard. Its availability at defined purity (>98% by HPLC) enables accurate calibration curves and method validation, unlike crude extracts where the Mortatarin G concentration is unknown and variable [1].

Benchmarking in α-Glucosidase Screening

In high-throughput screening campaigns of natural product libraries for α-glucosidase inhibitors, Mortatarin G can be employed as a moderate-potency positive control or benchmark compound. Its activity level (IC₅₀ = 20.4 μM) falls within the typical hit range for natural product screens, providing a realistic comparator for evaluating hit rates and establishing activity thresholds that are biologically meaningful but not overly stringent [1][2].

Application
Selection Property
Validation Focus
α-Glucosidase hydrophobic sub-pocket binding studies
Binding thermodynamics profile
Van der Waals-driven interaction characterization
SAR studies of prenylated flavonoids
Pyrano ring scaffold definition
Scaffold-activity relationship interpretation
Analytical method development for mulberry flavonoids
Defined purity reference standard
Calibration and method validation
α-Glucosidase screening benchmark
Moderate-potency benchmark context
Hit-threshold and comparator assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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